1-butan-2-yl-2,4-dimethylbenzene
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Overview
Description
1-butan-2-yl-2,4-dimethylbenzene: is an organic compound with the molecular formula C₁₂H₁₈ and a molecular weight of 162.2713 g/mol . It is also known by other names such as 1,3-Dimethyl-4-secbutylbenzene . This compound is a derivative of benzene, where the benzene ring is substituted with two methyl groups and one sec-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-butan-2-yl-2,4-dimethylbenzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where benzene and the alkylating agent are continuously fed into the reactor. The reaction is catalyzed by a solid acid catalyst, and the product is separated and purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-butan-2-yl-2,4-dimethylbenzene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using a palladium catalyst (Pd/C) is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Reagents such as bromine (Br₂) in the presence of iron (Fe) can lead to brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Bromine (Br₂) with iron (Fe) as a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: 1-butan-2-yl-2,4-dimethylbenzene is used as an intermediate in organic synthesis. It serves as a starting material for the synthesis of more complex molecules.
Biology and Medicine: While specific biological applications are limited, derivatives of this compound may be explored for their potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action for 1-butan-2-yl-2,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate during electrophilic aromatic substitution. The benzene ring acts as a nucleophile, attacking the electrophile and forming a sigma complex. This intermediate then loses a proton to regenerate the aromatic system.
Comparison with Similar Compounds
- Benzene, 1,4-dimethyl-2-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-(1-methylpropyl)-
- Benzene, 1,3-dimethyl-4-isopropyl-
Uniqueness: 1-butan-2-yl-2,4-dimethylbenzene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the sec-butyl group at the 1-position and methyl groups at the 2 and 4 positions create a distinct steric and electronic environment, affecting its behavior in chemical reactions.
Properties
CAS No. |
1483-60-9 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-butan-2-yl-2,4-dimethylbenzene |
InChI |
InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3 |
InChI Key |
KAXODKSCABORIG-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCC(C)C1=C(C=C(C=C1)C)C |
1483-60-9 | |
Origin of Product |
United States |
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